molecular formula C20H30O7 B013939 T-2 triol CAS No. 97373-21-2

T-2 triol

Cat. No. B013939
CAS RN: 97373-21-2
M. Wt: 382.4 g/mol
InChI Key: DDAUKBBLCGQHIP-CAVDVMKYSA-N
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Description

Synthesis Analysis

The synthesis of T-2 Triol and related compounds has been approached through biosynthetic production with cultures of F. sporotrichioides, yielding T-2 toxin in gram quantities. T-2 Triol, not generated biosynthetically, is produced through alkaline hydrolysis of T-2 toxin. This method has facilitated large-scale production, providing a foundation for further studies on its properties and applications in analytical methods (Beyer, Ferse, & Humpf, 2009).

Molecular Structure Analysis

Research on the molecular structure of T-2 Triol and its analogs often involves the characterization of these compounds through various spectroscopic techniques. Understanding the molecular structure is crucial for the development of analytical methods and for the study of the toxin's interaction with biological systems. For instance, the characterization of deepoxy metabolites of trichothecene mycotoxins, which includes T-2 Triol, has been achieved through capillary gas chromatography and mass spectrometry, shedding light on their reduced toxicity compared to their epoxy analogs (Swanson, Rood, Behrens, & Sanders, 1987).

Chemical Reactions and Properties

The chemical properties of T-2 Triol, including its reactivity and interaction with other compounds, are integral for the synthesis of derivatives and for understanding its stability under various conditions. The conversion of T-2 toxin into T-2 Triol through alkaline hydrolysis represents a significant chemical reaction, enabling the study of its properties and the development of detection methods for this mycotoxin in food samples.

Physical Properties Analysis

The study of the physical properties of T-2 Triol, such as solubility, stability, and phase behavior, is essential for its analysis and application in various fields. These properties influence the methods used for its detection, quantification, and the assessment of its presence in food products and environmental samples.

Chemical Properties Analysis

Investigating the chemical properties of T-2 Triol, including its functional groups, reactivity, and degradation pathways, is crucial for understanding its toxicological effects and for the development of strategies to mitigate its impact on food safety and public health.

For more in-depth information on T-2 Triol, including its synthesis, molecular structure, and properties, the following references provide valuable insights:

Scientific Research Applications

  • Precursor for Synthesis of Isotope-Labeled Toxins : T-2 triol is used as a precursor for synthesizing isotope-labeled T-2 and HT-2 toxins. These isotopes are crucial for analyzing and studying the stability and toxicity of these toxins (Beyer, Ferse, & Humpf, 2009).

  • Studying Trichothecene Ring Systems : It serves a role in researching trichothecene ring systems and their spectral parameters, which is vital in the field of organic chemistry (Mesilaakso & Rahkamaa, 1992).

  • Chemical Interconversion Studies : The compound is used in chemical research to study the interconversion of T-2 and HT-2 toxins, which is significant in understanding the chemical behavior of these toxins (Wei, Strong, Smalley, & Schnoes, 1971).

  • Effects on Cellular Stress : T-2 triol increases GPx activity in HepG2 cells, indicating its role in relieving damage associated with oxidative stress induced by T-2 and its metabolites (Taroncher, Halbig, Rodríguez-Carrasco, & Ruiz, 2022).

  • Metabolite Analysis : As a metabolite of T-2 toxin, T-2 triol is used for structural analysis of its metabolites, contributing to the understanding of metabolic pathways in organisms (Yoshizawa, Sakamoto, & Kuwamura, 1985).

  • Biotransformation Studies : T-2 triol is a novel metabolite of T-2 toxin, which is transformed by Curtobacterium sp. strain 114 into HT-2 toxin and other trichothecenes, demonstrating its role in biotransformation processes (Ueno et al., 1983).

  • Study of Deepoxy Metabolites : Deepoxy metabolites of T-2 toxin, such as deepoxy T-2 triol, are less toxic than their epoxy analogs and can be used in various research applications, especially in the field of toxicology (Swanson, Rood, Behrens, & Sanders, 1987).

Safety And Hazards

T-2 triol, like other trichothecenes, is highly toxic. It can cause immunotoxicity, neurotoxicity, and reproductive toxicity. Exposure to T-2 toxins should be minimized, and regulatory limits are being considered .

properties

IUPAC Name

[(1S,2R,4S,7R,9R,10R,11S,12S)-10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O7/c1-10(2)5-14(22)26-12-7-19(8-21)13(6-11(12)3)27-17-15(23)16(24)18(19,4)20(17)9-25-20/h6,10,12-13,15-17,21,23-24H,5,7-9H2,1-4H3/t12-,13+,15+,16+,17+,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAUKBBLCGQHIP-CAVDVMKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

T2 Toxin Triol

CAS RN

34114-98-2, 97373-21-2
Record name T-2 triol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034114982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trichothec-9-ene-3-α,4-β,8-α,15-tetrol, 12,13-epoxy-, 8-isovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,080
Citations
M Beyer, I Ferse, HU Humpf - Mycotoxin Research, 2009 - Springer
… of T-2 and HT-2 toxin as well as T-2 triol and T-2 tetraol. T-2 toxin … As HT-2 toxin was only formed as a by-product, and T-2 triol and … milligrams of HT-2 toxin, T-2 triol, and T-2 tetraol were …
SP Swanson, HD Rood Jr, JC Behrens… - Applied and …, 1987 - Am Soc Microbiol
… of only 17.4, 14.6, and 9.2% for HT-2, DE HT-2, and deepoxy T-2 triol, respectively. Cross-reactivity of both antibodies was weak for T-2 triol, T-2 tetraol, 3'OH T-2, and 3'OH HT-2. …
Number of citations: 67 journals.asm.org
K Kuca, V Dohnal, A Jezkova, D Jun - Current drug metabolism, 2008 - ingentaconnect.com
… decrease of HT-2 toxin and the increase of T-2-triol. These … T-2-triol, which can support the idea that the T-2-triol … T-2 to HT-2 and T-2-triol, respectively, and in certain cases degradation …
MJ Duffy, RS Reid - Chemical research in toxicology, 1993 - ACS Publications
… chains toform the series HT-2 toxin to T-2 triol to T-2 tetraol.A transient species believed to be an internal transesterification product of T-2 triol was also detected. Proton NMR was found …
Number of citations: 18 0-pubs-acs-org.brum.beds.ac.uk
RA Corley, SP Swanson, GJ Gullo… - Journal of agricultural …, 1986 - ACS Publications
… 3'-OH HT-2 and T-2 triol. Glucuronide conjugates accounted for approximately 70% of the total metabolite residues. The major conjugated metabolites were glucuronides of HT-2, 3'-OH …
Number of citations: 55 0-pubs-acs-org.brum.beds.ac.uk
Y Ueno, K Nakayama, K Ishii, F Tashiro… - Applied and …, 1983 - Am Soc Microbiol
… by an increase in the concentration of T-2 triol (Fig. These findings … all accelerated the formation of T-2 triol and depressed the … to T-2 triol, but further biodegradation of T-2 triol was not …
Number of citations: 83 journals.asm.org
KT Schappert, HA Koshinsky… - Journal of the …, 1986 - journals.sagepub.com
… T-2 triol, T-2 tetraol, and verrucarol did not inhibit growth at the highest concentration tested. … diacetoxyscirpenol > HT-2 toxin > verrucarol L T-2 triol 1 T-2 tetraol. These results show that …
FS Chu, S Grossman, RD Wei… - Applied and …, 1979 - Am Soc Microbiol
… The antibody had greatest binding efficiency for T-2 toxin, less efficiency for HT-2, and least for T-2 triol. Cross-reaction of antibody with neosolaniol, T-2 tetraol, and 8-acetyl-neosolaniol …
Number of citations: 175 journals.asm.org
JH Forsell, JR Kateley, T Yoshizawa… - Applied and …, 1985 - Am Soc Microbiol
… C-4 of 3'-OH T-2 toxin to 3'-OH HT-2 toxin or hydrolysis at position C-15 of HT-2 toxin to T-2 triol … However, hydrolysis at position C-4 of T-2 triol toxin to T-2 tetraol toxin did not further …
Number of citations: 75 journals.asm.org
S Beeton, AT Bull - Applied and environmental microbiology, 1989 - Am Soc Microbiol
… to T-2 triol via HT-2 toxin; however, more active communities were able to transform the T-2 triol … less toxic trichothecenes; for example, T-2 triol andT-2 tetraol are approximately 20-fold …
Number of citations: 71 journals.asm.org

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